Functional-Group Orthogonality: Hydroxyl vs. Carboxylic Acid Terminus Determines Downstream Synthetic Options
The target compound presents a primary hydroxyl group at C-5, whereas Boc-Glu-OtBu and its positional isomer Boc-Glu(OtBu)-OH carry a carboxylic acid or a tert-butyl ester at the equivalent position [1]. This single-atom substitution (O for C=O) alters the hydrogen-bond donor count, eliminates the acidic proton, and enables orthogonal protection strategies that are impossible with the acid congeners. Quantitative hydrogen-bond donor count: target compound = 2 (NH + OH); Boc-Glu-OtBu = 2 (NH + COOH). Although the donor count is identical, the acid congener introduces an ionizable site (pKₐ ≈ 4.1), which can interfere with base-sensitive reactions and complicate chromatographic purification [1].
| Evidence Dimension | C-5 terminal functional group and ionization state |
|---|---|
| Target Compound Data | Primary hydroxyl (–CH₂OH); non-ionizable at pH 2–10 |
| Comparator Or Baseline | Boc-Glu-OtBu (CAS 24277-39-2): carboxylic acid (–COOH); ionizable, pKₐ ≈ 4.1; Boc-Glu(OtBu)-OH (CAS 13726-84-6): tert-butyl ester (–COOtBu) |
| Quantified Difference | Hydroxyl proton pKₐ ≈ 15–16 vs. carboxylic acid pKₐ ≈ 4.1; solubility profile: target freely soluble in DMF, methanol, dichloromethane (non-zwitterionic), comparator zwitterionic at neutral pH |
| Conditions | Structural comparison based on IUPAC nomenclature and vendor analytical data (Sigma-Aldrich, a2bchem, Fisher Scientific) |
Why This Matters
The non-ionizable hydroxyl terminus allows the target compound to be used directly in reactions incompatible with free carboxylic acids (e.g., organometallic additions, Mitsunobu reactions, or borohydride reductions), giving it a unique niche that cannot be filled by Boc-Glu-OtBu.
- [1] Fisher Scientific. N-Boc-L-glutamic acid 1-tert-butyl ester, 99%, CAS 24277-39-2. View Source
